3-[(6-Bromopyridin-2-yl)oxy]propan-1-aminehydrochloride
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Overview
Description
3-[(6-Bromopyridin-2-yl)oxy]propan-1-aminehydrochloride is a chemical compound with the molecular formula C8H11BrN2O. It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a bromopyridine moiety linked to a propan-1-amine group via an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Bromopyridin-2-yl)oxy]propan-1-aminehydrochloride typically involves the reaction of 6-bromopyridin-2-ol with 3-chloropropan-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Bromopyridin-2-yl)oxy]propan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine derivative.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted pyridine compounds.
Scientific Research Applications
3-[(6-Bromopyridin-2-yl)oxy]propan-1-aminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(6-Bromopyridin-2-yl)oxy]propan-1-aminehydrochloride involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The propan-1-amine group can form hydrogen bonds with biological molecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
3-[(5-Bromopyridin-2-yl)oxy]propan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
2-(6-Bromopyridin-2-yl)propan-2-ol: Contains a secondary alcohol group.
(6-Bromo-pyridin-2-yl)methanol: Features a methanol group attached to the pyridine ring.
Uniqueness
3-[(6-Bromopyridin-2-yl)oxy]propan-1-aminehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H12BrClN2O |
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Molecular Weight |
267.55 g/mol |
IUPAC Name |
3-(6-bromopyridin-2-yl)oxypropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H11BrN2O.ClH/c9-7-3-1-4-8(11-7)12-6-2-5-10;/h1,3-4H,2,5-6,10H2;1H |
InChI Key |
KOPISJIXJOSBJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)OCCCN.Cl |
Origin of Product |
United States |
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